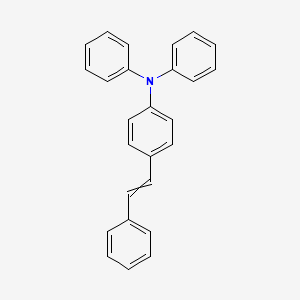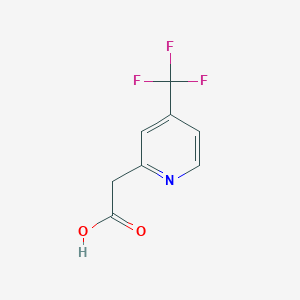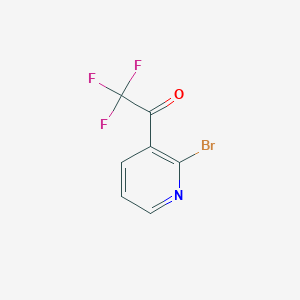
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
描述
The compound “1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone” is likely a brominated pyridine derivative with a trifluoroethanone group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of the trifluoroethanone group could potentially make this compound useful in certain chemical reactions due to the reactivity of the carbonyl group and the unique properties of fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) with a bromine atom attached to the 2-position and a trifluoroethanone group attached to the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could undergo nucleophilic substitution reactions, and the trifluoroethanone group, which could participate in various carbonyl chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethanone group could potentially increase its reactivity compared to a simple pyridine derivative .科学研究应用
Chemoenzymatic Synthesis Applications
- Synthesis of Odanacatib Precursor : A study by González-Martínez, Gotor, and Gotor‐Fernández (2019) discusses the chemoenzymatic synthesis of an Odanacatib precursor. This process involves a palladium-catalyzed cross-coupling and a bioreduction sequence using alcohol dehydrogenases, highlighting the compound's role in synthesizing medically relevant molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis and Process Research
Preparation of Cholinesterase Inhibitors : Wolf (2008) conducted process research on the preparation of cholinesterase inhibitors for Alzheimer’s treatment using a Friedel–Crafts acylation reaction. This highlights the compound's utility in synthesizing therapeutic agents for neurodegenerative diseases (Wolf, 2008).
Pyridylcarbene Formation : A study by Abarca, Ballesteros, and Blanco (2006) explored the formation of pyridylcarbene by thermal decomposition, showcasing the compound's potential in advanced synthetic chemistry applications (Abarca, Ballesteros, & Blanco, 2006).
Advanced Material Synthesis
- Synthesis of Nonlinear Optical Properties : Research by Jinyu et al. (2019) on the synthesis of chalcone derivatives using halopyridyl acceptors demonstrates the compound's application in developing materials with significant nonlinear optical properties, relevant in optoelectronic devices (Jinyu et al., 2019).
Catalytic and Coordination Chemistry
- Catalysis and Coordination Compounds : The synthesis and coordination chemistry of bipyridine-pyridine-based ligands, as discussed in studies by Halcrow (2005) and Bachmann et al. (2013), indicate the compound's relevance in creating complex coordination compounds with potential applications in catalysis and material science (Halcrow, 2005), (Bachmann et al., 2013).
Antibacterial and Antifungal Research
- Antibacterial and Antifungal Activity : Sujatha, Shilpa, and Gani (2019) investigated the antibacterial and antifungal activities of certain derivatives, which underscores the compound's potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
安全和危害
未来方向
属性
IUPAC Name |
1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVARBDWGSCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695010 | |
| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-13-7 | |
| Record name | 1-(2-Bromo-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
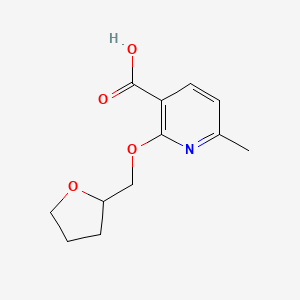
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
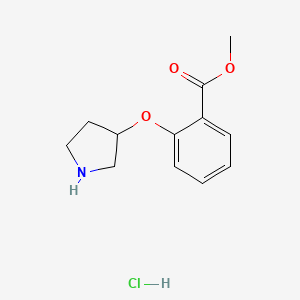
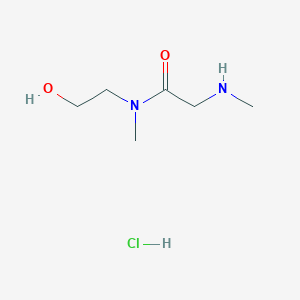
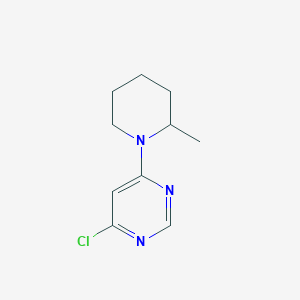
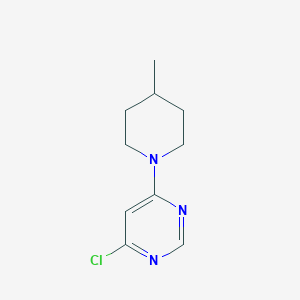
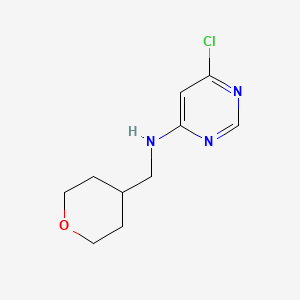
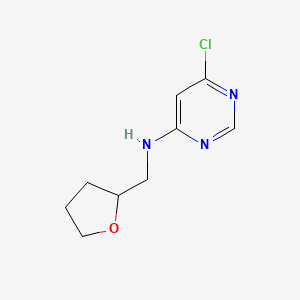
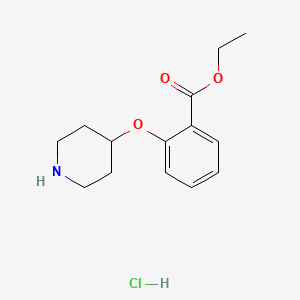
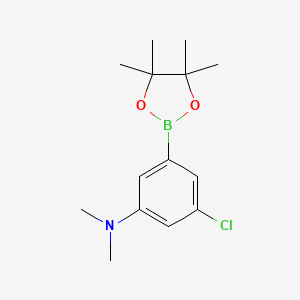
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
